Ataluren, also known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, is a small molecule investigated for its potential to treat diseases caused by nonsense mutations. [] These mutations result in premature termination codons (PTCs) within messenger RNA (mRNA), leading to the production of truncated and often nonfunctional proteins. [, , , , , ] Ataluren is proposed to function by enabling the cellular machinery to "read through" these premature stop codons, thus allowing the production of full-length functional proteins. [, , , , , , , , ] This potential to restore protein function has garnered significant interest in Ataluren as a therapeutic agent for various genetic diseases. [, ]
Ataluren is classified as a low molecular weight compound with a molecular weight of approximately 284.24 Da. It is derived from benzoic acid and is characterized by its unique oxadiazole moiety. The compound was initially identified through high-throughput screening methods aimed at finding agents that could promote readthrough of premature stop codons in messenger RNA. Ataluren does not share structural similarities with aminoglycosides, which are another class of compounds known to induce readthrough but with higher toxicity profiles .
The synthesis of ataluren involves several key steps:
Ataluren's molecular structure features a benzoic acid core linked to a [1,2,4]oxadiazole ring via a phenyl group. The structure can be depicted as follows:
The compound is not optically active and has low solubility in water (<1 µg/mL), which poses challenges for formulation but may contribute to its selective action in biological systems .
Ataluren primarily participates in reactions involving its interaction with the ribosomal machinery during protein synthesis:
This mechanism distinguishes ataluren from aminoglycosides, which bind more tightly to specific sites on the ribosome.
Ataluren's mechanism involves binding to various sites on the ribosomal apparatus, particularly affecting the release factor complex. It inhibits the release factor-dependent hydrolysis activity necessary for terminating translation at premature stop codons:
Ataluren exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent .
Ataluren has significant clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3